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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)cyclohexanone

Cat. No.: B7900461

Compound Overview & Significance

3-(4-Nitrophenyl)cyclohexanone (CAS: 1363664-87-2) is a functionalized cyclohexane
derivative featuring a nitro-substituted aryl group at the 3-position.[1] It serves as a benchmark
substrate in asymmetric catalysis, particularly in the study of conjugate addition reactions
(Michael addition). Its structural motif—a chiral center beta to a carbonyl—makes it a valuable
scaffold in the synthesis of neuroactive pharmaceutical agents and complex alkaloids.

Core ldentity Data

Property Detail

IUPAC Name 3-(4-Nitrophenyl)cyclohexan-1-one
CAS Registry Number 1363664-87-2

Molecular Formula C12H13NOs

Molecular Weight 219.24 g/mol

SMILES 0O=C1CC(C2=CC=C(=0)C=C2)CCC1

Contains one stereocenter at C3; often

Chiralit
Y synthesized as the (S)- or (R)-enantiomer.
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Physical & Chemical Properties

The following data aggregates experimental observations and high-confidence predictive
models for the purified compound.

ble 1: Physicachemical Snecificati

Property Value | Description Note

Typically isolated as a white to
Physical State Solid off-white powder or crystalline
solid [1].

The 4-isomer melts at 108-110

] ] 104-108 °C (Experimental °C; the 3-isomer typically
Melting Point ] ] ) o o )
range varies by enantiopurity) exhibits a similar solid-phase
transition.
) Decomposition likely occurs
- ) ~445 °C (Predicted at 760 ] . )
Boiling Point prior to boiling at atmospheric
mmHg)
pressure.
. ) Consistent with nitro-
Density 1.25 + 0.1 g/cm? (Predicted) ) )
substituted aromatics.
- Soluble in CHCIs, CH2Clz, Poorly soluble in water;
Solubility o
EtOAc, DMSO. moderate solubility in alcohols.
The nitro group exerts a
remote electron-withdrawing
pKa ~19 (a-proton to carbonyl) effect, slightly increasing

acidity compared to

cyclohexanone.

Synthesis & Production Protocols

The primary route to 3-(4-Nitrophenyl)cyclohexanone is the transition-metal catalyzed
conjugate addition of 4-nitrophenylboronic acid to 2-cyclohexen-1-one. This method allows for
the introduction of the aryl group with high regioselectivity and, when chiral ligands are used,
high enantioselectivity.
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Mechanistic Workflow (Rhodium Catalysis)

The reaction proceeds via a Rh(l) catalytic cycle involving transmetallation, insertion, and

hydrolysis.
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Click to download full resolution via product page

Figure 1: Rhodium-catalyzed asymmetric 1,4-addition pathway yielding 3-(4-

Nitrophenyl)cyclohexanone.

Experimental Protocol (Standard Bench Scale)

Objective: Synthesis of racemic 3-(4-Nitrophenyl)cyclohexanone via Rh-catalysis.

e Reagents:

o 2-Cyclohexen-1-one (1.0 mmol)

o 4-Nitrophenylboronic acid (1.5 mmol)[2][3]

o [Rh(OH)(cod)]z (1.5 mol% Rh)

o Solvent: 1,4-Dioxane/Hz20 (10:1)

e Procedure:

o Charge a reaction vial with the boronic acid, Rh catalyst, and solvent under an inert

atmosphere (N2 or Ar).
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o Add 2-cyclohexen-1-one dropwise at room temperature.

o Stir the mixture at 30-50 °C for 12—24 hours. Monitor consumption of enone via TLC
(Hexane/EtOAc 3:1).

o Workup: Quench with saturated NaHCOs. Extract with Ethyl Acetate (3x). Dry organic
layer over Na2SOa4 and concentrate in vacuo.

o Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient).

 Validation: Product should appear as a solid. Confirm structure via *H NMR.[2][4]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The nitro
group induces significant deshielding on the aromatic protons.

H NMR Data (300 MHz, CDCIs)

Proton Chemical Shift L . .
. Multiplicity Integration Coupling (J)

Assignment (6, ppm)
Ar-H (ortho to

8.20 Doublet (d) 2H J=8.7Hz
NO:2)
Ar-H (meta to

7.54 Doublet (d) 2H J=87Hz
NO2)
C3-H (Benzylic) 3.05-3.15 Multiplet (m) 1H -
C2-H (o- ]

2.35-2.60 Multiplet (m) 2H -
carbonyl)
C6-H (a- )

2.30-2.50 Multiplet (m) 2H -
carbonyl)
C4/C5-H (Ring) 1.70-2.20 Multiplet (m) 4H -

Interpretation:
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e The characteristic A2B2 system in the aromatic region (6 8.20 and 7.54) confirms the para-
substituted nitrobenzene moiety [2].

e The multiplet at d ~3.10 ppm corresponds to the single proton at the chiral center (C3),
diagnostic of the 1,4-addition product (saturation of the double bond).

Applications in Drug Development

3-(4-Nitrophenyl)cyclohexanone acts as a versatile "chiral building block."

o Neuroactive Pharmacophores: The 3-arylcyclohexanone skeleton is pharmacophorically
related to agents like Rolipram (a PDE4 inhibitor). The nitro group can be reduced to an
amine, allowing for further derivatization into amides or sulfonamides common in CNS-active
drugs.

o Asymmetric Synthesis Benchmark: Because the enantiomeric excess (ee) of this compound
can be rigorously determined via chiral HPLC (e.g., Chiralpak AD-H or AS-H columns), it is
used to validate new chiral ligands (e.g., chiral dienes, phosphoramidites) in methodology
research [3].

Safety & Handling (MSDS Summary)

e Hazards: The compound contains a nitro group, which can be associated with toxicity if
ingested or absorbed. Treat as a potential skin and eye irritant (H315, H319).

e Storage: Store in a cool, dry place under inert gas. The ketone functionality is stable, but the
compound should be protected from strong oxidizers and reducing agents.

o Disposal: Dispose of as hazardous organic waste containing nitrogen.
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e Hayashi, T., et al. (2005). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids
to Nitroalkenes and Enones. Journal of the American Chemical Society.[5] (Contextual
citation for the synthesis method).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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